Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt
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Overview
Description
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is a pyrimidine nucleoside triphosphate. It plays a crucial role in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases . This compound is also involved in the formation of phosphatidylcholine, a key component in cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt typically involves the phosphorylation of cytidine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate group. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure, affecting its biochemical properties.
Reduction: Reduction reactions can modify the triphosphate group, impacting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include various cytidine derivatives, each with unique biochemical properties. These derivatives can be used in further biochemical studies or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex molecules.
Mechanism of Action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA molecules. The compound also interacts with specific enzymes, such as CTP:phosphocholine cytidylyltransferase, to produce intermediates required for the synthesis of phosphatidylcholine .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-triphosphate (sodium salt hydrate): Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Uridine 5’-triphosphate: A similar compound that plays a role in the synthesis of RNA and other biochemical processes.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate involved in energy transfer and various biochemical reactions.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is unique due to its specific structure, which includes a deoxy modification at the 3’ position. This modification can affect its biochemical properties and interactions, making it a valuable tool in specific research applications .
Properties
CAS No. |
83711-63-1 |
---|---|
Molecular Formula |
C9H12N3Na4O13P3 |
Molecular Weight |
555.08 g/mol |
IUPAC Name |
tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI Key |
MDGLOOQSYFXGOG-OIXZBRQUSA-J |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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